molecular formula C10H8N2S B1506136 Isoquinoline-8-carbothioamide CAS No. 885272-58-2

Isoquinoline-8-carbothioamide

Cat. No. B1506136
CAS RN: 885272-58-2
M. Wt: 188.25 g/mol
InChI Key: ZNKFWHWQVMMEEE-UHFFFAOYSA-N
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Description

Isoquinoline-8-carbothioamide is a chemical compound with the molecular formula C10H8N2S and a molecular weight of 188.25 g/mol . It is a building block used in the field of chemistry .


Synthesis Analysis

Isoquinoline and its derivatives can be synthesized through several methods. The most common method, known as the Pomeranz-Fritsch reaction, involves the condensation of benzaldehyde and aminoacetaldehyde . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .


Molecular Structure Analysis

Isoquinoline alkaloids are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

Isoquinoline and its derivatives can be considered as 10-electron π-aromatic and delocalized systems . They exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .


Physical And Chemical Properties Analysis

Isoquinoline is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . It is classified as a weak base, with base strength comparable to that of pyridine and quinoline .

Scientific Research Applications

Corrosion Inhibition

Research has identified analogs of Isoquinoline-8-carbothioamide as effective corrosion inhibitors. For instance, two 8-hydroxyquinoline analogs showed significant effectiveness as corrosion inhibitors for C22E steel in hydrochloric acid solution. These findings suggest the potential for these compounds in industrial applications where corrosion resistance is critical H. About et al., 2020.

Urease Inhibition

N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues have been synthesized and evaluated for their urease inhibitory activity. Some of these compounds showed significant inhibition potential, suggesting their possible utility in treating diseases related to urease activity, such as certain types of ulcers and infections F. Ali et al., 2021.

Drug Discovery and Design

Isoquinoline alkaloids and their derivatives have been the subject of extensive research due to their pharmacological and biological properties, including anticancer potential. These studies contribute to drug discovery and development efforts by providing insight into the binding and structural aspects of these compounds, facilitating the design of new therapeutic agents K. Bhadra & G. Kumar, 2011.

Antimicrobial Activity

A series of novel isoquinoline derivatives demonstrated potent activity against the Trypanosoma cruzi parasite, highlighting their therapeutic potential against infections caused by this organism. This research underscores the importance of isoquinoline derivatives in developing new treatments for parasitic infections Mariela Bollini et al., 2009.

Hypoglycemic Activity

Research on the alkaloidal fraction of Tinospora cordifolia, which contains isoquinoline alkaloids, demonstrated significant hypoglycemic activity, suggesting the potential of these compounds in diabetes management. The study indicates that isoquinoline derivatives could improve blood glucose levels through insulin-mimicking and insulin-releasing effects Mayurkumar B. Patel & Shrihari M Mishra, 2011.

Safety and Hazards

Isoquinoline-8-carboxylic acid, a related compound, is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Isoquinoline alkaloids, including Isoquinoline-8-carbothioamide, present an inexhaustible source for the development of new anticancer agents due to their potent broad-spectrum anticancer activity . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

Mechanism of Action

Target of Action

Isoquinoline-8-carbothioamide is a derivative of isoquinoline, a class of organic compounds known for their wide range of biological characteristics Isoquinoline alkaloids, which are structurally similar, have been found to exhibit potent broad-spectrum anticancer activity .

Mode of Action

Isoquinoline alkaloids, a related class of compounds, are known to exert anticancer effects through various mechanisms, including the inhibition of cell proliferation and invasion, suppression of tumor angiogenesis, and induction of cell apoptosis .

Biochemical Pathways

Isoquinoline alkaloids, including Isoquinoline-8-carbothioamide, are synthesized from a decarboxylated precursor (tyramine or dopamine) which is condensed with a second precursor to form a specific scaffold . The biosynthesis of isoquinoline alkaloids proceeds via the decarboxylation of tyrosine or DOPA to yield dopamine, which together with 4-hydroxyphenylacetaldehyde, an aldehyde derived from tyrosine, is converted to reticuline, an important precursor of various benzylisoquinoline alkaloids .

Result of Action

Isoquinoline alkaloids, a related class of compounds, are known to exert potent broad-spectrum anticancer activity through various mechanisms, including the arrest of the cell cycle and induction of apoptosis .

Action Environment

The environmental effect on the action of Isoquinoline-8-carbothioamide has been investigated. The antioxidative action caused by O–H bond disruption is easier than that of N–H bond in both the gaseous phase and liquids . This suggests that the environment, including the solvent or medium in which the compound is present, can influence its action, efficacy, and stability.

properties

IUPAC Name

isoquinoline-8-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S/c11-10(13)8-3-1-2-7-4-5-12-6-9(7)8/h1-6H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKFWHWQVMMEEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717019
Record name Isoquinoline-8-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinoline-8-carbothioamide

CAS RN

885272-58-2
Record name Isoquinoline-8-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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